molecular formula C7H11NO4 B1266309 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 43094-95-7

1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1266309
CAS RN: 43094-95-7
M. Wt: 173.17 g/mol
InChI Key: LYORUPRFHVMNOI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, and other physical properties, as well as its chemical stability and reactivity.


Scientific Research Applications

1. Synthesis of 2-Oxazolines

  • Application Summary : The compound is used in the synthesis of 2-oxazolines, which are common moieties in numerous natural products, pharmaceuticals, and functional copolymers .
  • Methods of Application : The synthesis involves a triflic acid (TfOH)-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides . This reaction tolerates various functional groups and generates water as the only byproduct .
  • Results : The method affords oxazoline with inversion of α-hydroxyl stereochemistry, suggesting that alcohol is activated as a leaving group under these conditions . The one-pot synthesis protocol of 2-oxazolines directly from carboxylic acids and amino alcohols is also provided .

2. Surface Coating Applications

  • Application Summary : The compound is used in the preparation and evaluation of high-performance modified alkyd resins for surface coating applications .
  • Methods of Application : By partially substituting 1,3,5-tris-(2-hydroxyethyl)cyanuric acid for glycerol as the polyol, new modified alkyd resins having a wide range of oil length and hydroxyl content were produced .
  • Results : The drying qualities of the alkyd resins synthesized were significantly enhanced by adding a greater quantity of freshly prepared polyol and excess –OH, along with improvements in flexibility, gloss measurement, and scratch hardness, in comparison to unaltered alkyd resin .

3. Piperidine Derivatives

  • Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Results : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

4. Anticorrosive Properties for Surface Coating Applications

  • Application Summary : The compound is used in the preparation and evaluation of high-performance modified alkyd resins based on 1,3,5-tris-(2-hydroxyethyl)cyanuric acid and study of their anticorrosive properties for surface coating applications .
  • Methods of Application : By partially substituting 1,3,5-tris-(2-hydroxyethyl)cyanuric acid for glycerol as the polyol, new modified alkyd resins having a wide range of oil length and hydroxyl content were produced .
  • Results : The drying qualities of the alkyd resins synthesized were significantly enhanced by adding a greater quantity of freshly prepared polyol and excess –OH, along with improvements in flexibility, gloss measurement, and scratch hardness, in comparison to unaltered alkyd resin .

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a specific compound like “1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often help with this kind of research. If you’re working in a lab, your colleagues or supervisor may also be able to provide guidance.


properties

IUPAC Name

1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-2-1-8-4-5(7(11)12)3-6(8)10/h5,9H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYORUPRFHVMNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962888
Record name 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

43094-95-7
Record name N-(2-Hydroxyethyl)-2-pyrrolidone-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43094-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043094957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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